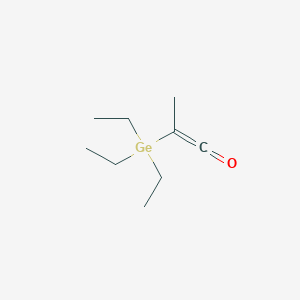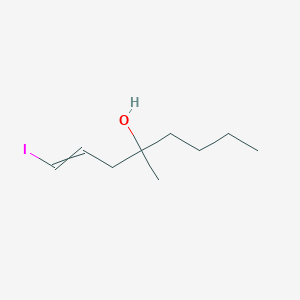![molecular formula C16H15NO2 B14533544 N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide CAS No. 62641-44-5](/img/structure/B14533544.png)
N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group attached to an acetamide moiety, with an additional oxo group on the phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide typically involves the reaction of 2-phenylethylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethyl)acetamide
- N-Methyl-2-oxo-2-phenylacetamide
- 2-Oxo-N,2-diphenylacetamide
Uniqueness
N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
62641-44-5 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(2-phenacylphenyl)acetamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)17-15-10-6-5-9-14(15)11-16(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,18) |
InChI Key |
UXYFISWCTKCVMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14533467.png)
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14533473.png)
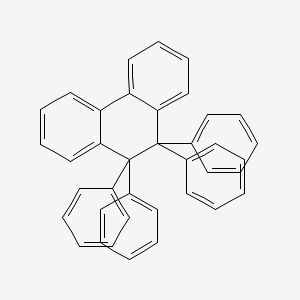
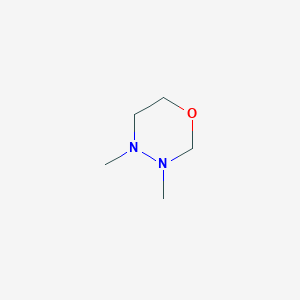
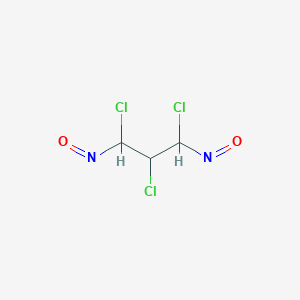

![(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14533505.png)
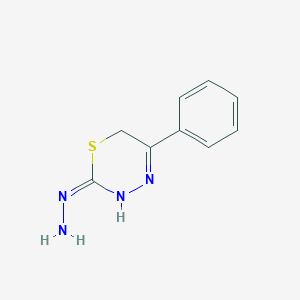
![4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14533518.png)
![8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14533526.png)
![Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)-](/img/structure/B14533534.png)
![Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate](/img/structure/B14533540.png)
